CD38 inhibitor 1

Description

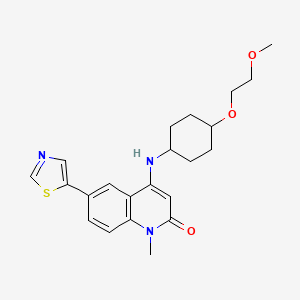

Structure

3D Structure

Propriétés

IUPAC Name |

4-[[4-(2-methoxyethoxy)cyclohexyl]amino]-1-methyl-6-(1,3-thiazol-5-yl)quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O3S/c1-25-20-8-3-15(21-13-23-14-29-21)11-18(20)19(12-22(25)26)24-16-4-6-17(7-5-16)28-10-9-27-2/h3,8,11-14,16-17,24H,4-7,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJQALSOBHVEJQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C3=CN=CS3)C(=CC1=O)NC4CCC(CC4)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601336660 | |

| Record name | CD38-IN-78c | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1700637-55-3 | |

| Record name | CD38-IN-78c | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to CD38 Inhibitor 78c and its Regulation of NAD+ Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a substrate for various signaling proteins, including sirtuins and poly (ADP-ribose) polymerases (PARPs). The age-related decline in NAD+ levels is linked to a range of metabolic and degenerative diseases. CD38, a transmembrane glycoprotein, is a major NAD+-consuming enzyme in mammals, and its expression increases with age. Inhibition of CD38 has emerged as a promising therapeutic strategy to counteract the age-related decline in NAD+ and ameliorate associated pathologies. This technical guide focuses on the potent and specific CD38 inhibitor, 78c, detailing its mechanism of action, efficacy, and the experimental protocols used to characterize its effects on NAD+ metabolism.

Introduction to CD38 and NAD+ Metabolism

CD38 is a multifunctional enzyme with NAD+ glycohydrolase and ADP-ribosyl cyclase activities, leading to the degradation of NAD+ to produce nicotinamide (NAM) and adenosine diphosphate-ribose (ADPR), or cyclic ADPR (cADPR), respectively.[1] As a primary regulator of cellular NAD+ levels, elevated CD38 activity, particularly during aging and inflammation, contributes significantly to the depletion of the cellular NAD+ pool.[2] This depletion impairs the function of NAD+-dependent enzymes like sirtuins, which are crucial for maintaining mitochondrial health, DNA repair, and metabolic homeostasis.[3] Consequently, inhibiting CD38 to preserve or restore NAD+ levels is a key area of research for addressing age-related metabolic dysfunction.[1]

Mechanism of Action of CD38 Inhibitor 78c

The thiazoloquin(az)olin(on)e compound, 78c (also known as CD38-IN-78c), is a highly potent, specific, and reversible inhibitor of CD38.[4] Kinetic analyses have demonstrated that 78c functions as an uncompetitive inhibitor of CD38's NADase activity. This mode of inhibition suggests that 78c binds to the enzyme-substrate complex, providing a high degree of specificity. By inhibiting CD38, 78c effectively reduces the degradation of NAD+ and its precursors, such as nicotinamide mononucleotide (NMN), leading to a significant increase in intracellular NAD+ concentrations. This restoration of NAD+ levels subsequently enhances the activity of sirtuins and other NAD+-dependent enzymes, contributing to the beneficial metabolic effects observed in preclinical studies.

Quantitative Data for CD38 Inhibitor 78c

The following tables summarize the key quantitative data for the CD38 inhibitor 78c from in vitro and in vivo studies.

Table 1: In Vitro Potency of 78c

| Target | IC50 | Ki | Assay Type | Reference |

| Human CD38 (hCD38) | 7.3 nM | 0.3 nM | Cell-free enzymatic assay | |

| Mouse CD38 (mCD38) | 1.9 nM | N/A | Cell-free enzymatic assay |

Table 2: In Vivo Effects of 78c on NAD+ Levels in Mice

| Animal Model | Tissue | Dosage | Duration | Fold Increase in NAD+ (vs. Control) | Reference |

| Diet-Induced Obese (DIO) C57Bl6 Mice | Liver | 30 mg/kg (oral gavage) | 2 hours | > 5-fold | |

| Diet-Induced Obese (DIO) C57Bl6 Mice | Muscle | 30 mg/kg (oral gavage) | 2 hours | > 1.2-fold | |

| 2-year-old Aged Mice | Multiple Tissues | Administered in diet | 14 weeks | Significant reversal of age-related decline |

Experimental Protocols

CD38 Enzymatic Activity Assay for IC50 Determination

This protocol is adapted from fluorescence-based assays used for screening CD38 inhibitors.

Materials:

-

Recombinant human or mouse CD38 enzyme

-

CD38 assay buffer (e.g., 25 mM Tris, pH 7.5)

-

Fluorogenic substrate: 1,N6-etheno-NAD (ε-NAD) or Nicotinamide Guanine Dinucleotide (NGD+)

-

CD38 inhibitor 78c

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of 78c in the assay buffer.

-

In a 96-well plate, add the diluted 78c to the respective wells. Include wells for a positive control (no inhibitor) and a blank (no enzyme).

-

Add the CD38 enzyme to all wells except the blank.

-

Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate (e.g., ε-NAD) to all wells.

-

Incubate the plate at 37°C for 60 minutes, protected from light.

-

Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 300nm/410nm for the product of NGD+).

-

Subtract the blank reading from all other readings.

-

Calculate the percentage of inhibition for each concentration of 78c relative to the positive control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

NAD+ Extraction and Quantification from Tissue by HPLC

This protocol outlines a common method for NAD+ measurement from tissue samples.

Materials:

-

Frozen tissue sample

-

0.6 M Perchloric acid (PCA)

-

3 M Potassium carbonate (K2CO3)

-

Phosphate buffer (e.g., 0.1 M, pH 7.0)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase column

-

NAD+ standard solution

Procedure:

-

Tissue Homogenization:

-

Weigh the frozen tissue sample (e.g., 20-50 mg).

-

Homogenize the tissue in ice-cold 0.6 M PCA.

-

-

Acid Extraction:

-

Incubate the homogenate on ice for 15 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant, which contains the acid-soluble NAD+.

-

-

Neutralization:

-

Neutralize the acidic supernatant by adding 3 M K2CO3 dropwise until the pH reaches 6.5-7.0.

-

Incubate on ice for 10 minutes to precipitate the potassium perchlorate.

-

Centrifuge at high speed for 10 minutes at 4°C.

-

-

HPLC Analysis:

-

Filter the final supernatant through a 0.22 µm filter.

-

Inject the sample into the HPLC system.

-

Separate the NAD+ using a C18 column with a suitable mobile phase gradient (e.g., a gradient of methanol in phosphate buffer).

-

Detect NAD+ by UV absorbance at 260 nm.

-

-

Quantification:

-

Create a standard curve using known concentrations of the NAD+ standard.

-

Determine the concentration of NAD+ in the sample by comparing its peak area to the standard curve.

-

Normalize the NAD+ concentration to the initial tissue weight.

-

In Vivo Administration of 78c in Mice

Oral Gavage for Acute Studies (e.g., in Diet-Induced Obese Mice):

-

Dosage: 30 mg/kg body weight.

-

Vehicle Preparation: A common vehicle for oral administration of hydrophobic compounds like 78c is a suspension in a mixture of PEG300, Tween-80, and saline. For example, a stock solution of 78c in DMSO can be diluted in a vehicle of PEG300, Tween-80, and saline (e.g., in a 40:5:55 volumetric ratio).

-

Administration: Administer the prepared solution to mice via oral gavage using a suitable gavage needle.

Dietary Administration for Chronic Studies (e.g., in Aging Mice):

-

Method: 78c is mixed into the standard rodent chow.

-

Dosage: The concentration of 78c in the diet should be calculated to provide a consistent daily dose based on the average food intake of the mice. This requires careful monitoring of food consumption to ensure consistent dosing.

-

Duration: For aging studies, mice can be kept on the 78c-containing diet for extended periods, such as several weeks or months.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of CD38-Mediated NAD+ Decline and its Reversal by 78c

Caption: CD38 in NAD+ metabolism and inhibition by 78c.

Experimental Workflow for Screening CD38 Inhibitors

Caption: Workflow for screening and validating CD38 inhibitors.

Logical Relationship of Downstream Effects of CD38 Inhibition

Caption: Downstream physiological effects of CD38 inhibition by 78c.

Conclusion

The CD38 inhibitor 78c has been robustly characterized as a potent and specific tool for increasing cellular NAD+ levels. Its ability to reverse age-related NAD+ decline and improve a range of physiological and metabolic parameters in preclinical models underscores the therapeutic potential of targeting CD38. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further investigate the role of CD38 in health and disease and to develop novel NAD+-boosting therapies. Continued research into the long-term efficacy and safety of CD38 inhibitors like 78c will be crucial for their potential translation to clinical applications.

References

- 1. Inhibition of CD38 with the Thiazoloquin(az)olin(on)e 78c Protects the Heart against Postischemic Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. axonmedchem.com [axonmedchem.com]

- 3. Effect of oral gavage dosing regimens in female Tg rasH2 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A potent and specific CD38 inhibitor ameliorates age-related metabolic dysfunction by reversing tissue NAD+ decline - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of CD38 Inhibitor 1 (Compound 78c): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data available for CD38 inhibitor 1, a potent and specific inhibitor of the ectoenzyme CD38. Also known as compound 78c or CD38-IN-78c, this small molecule has garnered significant interest for its potential therapeutic applications in age-related metabolic dysfunction, cancer, and neurodegenerative diseases. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual representations of its mechanism of action and experimental workflows.

Core Quantitative Data

The following tables summarize the key in vitro and in vivo preclinical data for CD38 inhibitor 1.

| Parameter | Species | Value | Reference |

| IC50 | Human CD38 | 7.3 nM | [1][2][3][4][5] |

| IC50 | Mouse CD38 | 1.9 nM | |

| Ki | Human CD38 (WT) | 0.3 nM | |

| Mechanism of Inhibition | - | Reversible and uncompetitive inhibitor of NADase activity |

Table 1: In Vitro Inhibitory Activity of CD38 Inhibitor 1

| Animal Model | Dosage | Administration Route | Key Findings | Reference |

| Diet-Induced Obese (DIO) C57BL/6 Mice | 30 mg/kg | Oral gavage | Significantly elevated NAD+ levels in liver (>5-fold) and muscle (>1.2-fold) at 2 and 6 hours post-administration. | |

| Old Mice (unspecified strain) | 15 mg/kg | Intraperitoneal (twice daily for 4-14 weeks) | Promoted increases in NAD levels and improved exercise capacity. | |

| Young Mice (3-month-old, unspecified strain) | 10 mg/kg | Intraperitoneal (twice daily for 4-14 weeks) | No significant effect on NAD levels or exercise tolerance. | |

| JEV, HSV-1, or RABV-infected C57BL/6J Mice | 15 mg/kg | Oral (twice a day) | Increased NAD+ levels in mock-infected mice but had no significant effect in virus-infected groups. |

Table 2: In Vivo Pharmacodynamic Effects of CD38 Inhibitor 1

Mechanism of Action: Signaling Pathway

CD38 is a primary consumer of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism and signaling. By inhibiting the NADase activity of CD38, "CD38 inhibitor 1" effectively increases intracellular NAD+ levels. This restoration of NAD+ pools activates downstream longevity and healthspan-associated factors, including sirtuins (e.g., SIRT1), AMP-activated protein kinase (AMPK), and poly(ADP-ribose) polymerases (PARPs).

Caption: Mechanism of action of CD38 Inhibitor 1.

Experimental Protocols

In Vitro CD38 Inhibition Assay (Fluorescence-Based)

This protocol describes a common method for determining the in vitro potency of CD38 inhibitors.

Objective: To determine the half-maximal inhibitory concentration (IC50) of "CD38 inhibitor 1" against recombinant human and mouse CD38.

Materials:

-

Recombinant human or mouse CD38 enzyme

-

"CD38 inhibitor 1" (compound 78c)

-

Nicotinamide adenine dinucleotide (NAD+)

-

Assay Buffer: 20 mM HEPES (pH 7.2), 1 mM EDTA, 1 mM CHAPS

-

DMSO

-

Low-volume 384-well assay plates

-

Fluorescence plate reader

Procedure:

-

A dilution series of "CD38 inhibitor 1" is prepared in DMSO.

-

100 nL of each compound concentration is dispensed into the wells of a 384-well plate. Control wells receive DMSO only.

-

5 µL of CD38 enzyme (0.45 nM) in assay buffer is added to each well and incubated with the compound for 30 minutes.

-

The enzymatic reaction is initiated by adding 5 µL of a solution containing NAD+ (60 µM) in assay buffer. The final concentration in the assay is 0.225 nM CD38 and 30 µM NAD+.

-

The reaction is allowed to proceed for 45 minutes, a time frame within which the reaction rate is linear.

-

The fluorescence signal, corresponding to the product of NAD+ hydrolysis, is measured using a fluorescence plate reader.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Caption: Workflow for in vitro CD38 inhibition assay.

In Vivo Pharmacodynamic Study in DIO Mice

This protocol outlines the methodology for assessing the in vivo efficacy of "CD38 inhibitor 1" in a diet-induced obese (DIO) mouse model.

Objective: To evaluate the effect of orally administered "CD38 inhibitor 1" on NAD+ levels in the liver and muscle of DIO mice.

Animal Model: Diet-induced obese (DIO) C57BL/6 mice.

Materials:

-

"CD38 inhibitor 1" (compound 78c)

-

Vehicle for oral administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

-

Oral gavage needles

-

Tissue homogenization equipment

-

NAD+ quantification kit

Procedure:

-

DIO C57BL/6 mice are fasted overnight.

-

A single dose of "CD38 inhibitor 1" (30 mg/kg) or vehicle is administered via oral gavage.

-

At specified time points (e.g., 2 and 6 hours) post-administration, mice are euthanized.

-

Liver and gastrocnemius muscle tissues are harvested immediately and flash-frozen in liquid nitrogen.

-

Tissues are homogenized, and NAD+ levels are quantified using a commercially available NAD+ assay kit.

-

Data are analyzed to compare NAD+ levels in the treated group versus the vehicle control group.

Caption: Workflow for in vivo pharmacodynamic study.

Selectivity and Reversibility

"CD38 inhibitor 1" has been shown to be highly specific for CD38. Studies have demonstrated that it does not directly inhibit other major NAD+-consuming enzymes such as poly(ADP-ribose) polymerase 1 (PARP1) or sirtuin 1 (SIRT1). Furthermore, its activity is independent of the NAD+ salvage pathway enzyme, nicotinamide phosphoribosyltransferase (NAMPT).

The inhibitory effect of "CD38 inhibitor 1" is reversible. In a study using A549 cells, cells were treated with 0.5 µM of the inhibitor for 16 hours. Following this, the cells were washed and incubated in a medium with or without the inhibitor for an additional 8 hours, demonstrating the reversible nature of its action.

Conclusion

"CD38 inhibitor 1" (compound 78c) is a potent, specific, and reversible inhibitor of CD38 with demonstrated in vitro and in vivo activity. Its ability to robustly increase NAD+ levels in key metabolic tissues highlights its potential as a therapeutic agent for a range of diseases associated with NAD+ decline. The data and protocols presented in this guide provide a solid foundation for further preclinical and clinical investigation of this promising compound.

References

The Role of CD38 Inhibitor 78c in Ameliorating Metabolic Dysfunction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease, represent a growing global health crisis. A key pathological feature of these conditions is the age-related decline in nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism and signaling. The primary enzyme responsible for NAD+ degradation in mammals is CD38. This technical guide explores the therapeutic potential of inhibiting CD38 using the potent and specific small molecule inhibitor, 78c. We will delve into the mechanism of action, summarize key preclinical findings in metabolic disease models, provide detailed experimental protocols for in vivo studies, and visualize the underlying signaling pathways and experimental workflows. This document is intended to be a comprehensive resource for researchers and drug development professionals working to translate the promise of CD38 inhibition into novel therapies for metabolic disorders.

Introduction: CD38 as a Therapeutic Target in Metabolic Disease

CD38 is a transmembrane glycoprotein with ectoenzymatic activity, functioning as the primary NAD+ glycohydrolase (NADase) in mammalian cells.[1][2] Its expression, particularly on immune cells, increases with age and inflammation.[3][4] This elevated CD38 activity is a major contributor to the age-associated decline in NAD+ levels observed in various tissues.[5]

The depletion of NAD+ has profound consequences for metabolic health. NAD+ is an essential cofactor for sirtuins, a family of protein deacetylases that regulate crucial metabolic processes, including insulin secretion, mitochondrial biogenesis, and inflammatory responses. By degrading NAD+, CD38 effectively dampens sirtuin activity, contributing to the pathogenesis of metabolic dysfunction.

Pharmacological inhibition of CD38 has emerged as a promising strategy to counteract the age-related NAD+ decline and its metabolic consequences. The small molecule 78c, a potent and specific thiazoloquin(az)olin(on)e inhibitor of CD38, has been instrumental in elucidating the therapeutic potential of this approach. Preclinical studies have demonstrated that 78c can reverse tissue NAD+ decline, thereby improving glucose tolerance, muscle function, and cardiac health in various mouse models of metabolic disease.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of the CD38 inhibitor 78c in metabolic disease models.

Table 1: In Vitro and In Vivo Potency of CD38 Inhibitor 78c

| Parameter | Species/Tissue | Value | Reference(s) |

| IC50 (hCD38) | Human | 7.3 nM | |

| IC50 (mCD38) | Mouse | 1.9 nM | |

| IC50 (Liver) | Mouse | 3.8 nM | |

| IC50 (Skeletal Muscle) | Mouse | 4.4 nM | |

| IC50 (Spleen) | Mouse | 0.7 nM | |

| IC50 (Brain) | Mouse | 14.8 nM | |

| IC50 (Ileum) | Mouse | 0.4 nM | |

| IC50 (Subcutaneous Fat) | Mouse | 5.2 nM |

Table 2: Effects of 78c on NAD+ Levels in Aged Mice

| Tissue | Treatment | NAD+ Level (relative to control) | Reference(s) |

| Liver | 78c | Significant Increase | |

| Skeletal Muscle | 78c | Significant Increase | |

| Heart | 78c | Significant Increase | |

| White Adipose Tissue | 78c | Significant Increase |

Table 3: Metabolic and Physiological Improvements with 78c Treatment in Aged Mice

| Parameter | Model | Treatment | Outcome | Reference(s) |

| Glucose Tolerance | Aged Mice (2 years old) | 78c | Improved | |

| Insulin Sensitivity (HOMA-IR) | Old Male Mice (27 months old) | 78c (4 weeks) | Improved | |

| Exercise Performance & Endurance | Naturally Aged Mice | 78c | Improved | |

| Muscle Strength (Hanging Grip) | Naturally Aged Mice | 78c | Increased Latency to Fall | |

| Cardiac Function | Aged Mice | 78c | Improved | |

| Median Lifespan | Naturally Aged Male Mice | 78c | ~10% Increase | |

| Body Weight | Aged Mice | 78c | No significant change | |

| Food Intake | Old Male Mice | 78c | No significant change |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of CD38 inhibitor 78c in metabolic disease models.

In Vivo Administration of CD38 Inhibitor 78c

Objective: To administer 78c to mice to assess its effects on metabolic parameters.

Materials:

-

CD38 inhibitor 78c

-

Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

-

Mice (e.g., C57BL/6, aged or diet-induced obese models)

-

Oral gavage needles (20-22 gauge, with a ball tip)

-

Animal scale

Procedure:

-

Preparation of Dosing Solution: Prepare a stock solution of 78c in DMSO. On the day of dosing, prepare the final working solution by sequentially adding PEG300, Tween-80, and saline to the appropriate volume of the DMSO stock solution to achieve the desired final concentration (e.g., for a 30 mg/kg dose). Ensure the solution is clear.

-

Animal Handling: Weigh each mouse to determine the precise volume of the dosing solution to be administered.

-

Oral Gavage:

-

Gently restrain the mouse.

-

Carefully insert the oral gavage needle into the esophagus.

-

Slowly administer the calculated volume of the 78c solution or vehicle control.

-

Monitor the animal for any signs of distress during and after the procedure.

-

-

Treatment Schedule: Dosing can be performed as a single administration or chronically (e.g., daily or incorporated into the diet) depending on the study design.

Measurement of NAD+ Levels in Tissues

Objective: To quantify NAD+ levels in various tissues following treatment with 78c.

Materials:

-

Tissue samples (e.g., liver, skeletal muscle, heart)

-

Liquid nitrogen

-

Perchloric acid (HClO4), 10% solution

-

Potassium carbonate (K2CO3), 3 M solution

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Reverse-phase C18 column

-

Phosphate buffer (0.05 M, pH 7.0)

-

Methanol (HPLC grade)

-

NAD+ standard

Procedure:

-

Tissue Extraction:

-

Snap-freeze collected tissue samples in liquid nitrogen.

-

Homogenize the frozen tissue in ice-cold 10% HClO4.

-

Incubate the homogenate on ice for 15 minutes.

-

Centrifuge at ~15,000 rpm for 5 minutes at 4°C.

-

Carefully collect the supernatant.

-

Neutralize the supernatant by adding one-third volume of 3 M K2CO3 and vortexing.

-

Incubate on ice for 10 minutes.

-

Centrifuge to pellet the salt precipitate. The resulting supernatant contains the NAD+.

-

-

HPLC Analysis:

-

Inject the extracted sample and NAD+ standards onto the HPLC system.

-

Separate the components using a reverse-phase C18 column with a gradient of phosphate buffer and methanol.

-

Detect NAD+ by UV absorbance at 260 nm.

-

Quantify the NAD+ concentration in the samples by comparing the peak area to the standard curve.

-

Glucose Tolerance Test (GTT)

Objective: To assess the ability of mice to clear a glucose load from the blood.

Materials:

-

Mice (fasted for 6 hours)

-

Glucose solution (e.g., 2 g/kg body weight)

-

Glucometer and test strips

-

Lancets or tail-snip method for blood collection

Procedure:

-

Baseline Blood Glucose: After a 6-hour fast, measure the baseline blood glucose level (t=0) from a tail vein blood sample.

-

Glucose Administration: Administer a bolus of glucose solution via oral gavage or intraperitoneal injection.

-

Blood Glucose Monitoring: Measure blood glucose levels at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Data Analysis: Plot the blood glucose concentration over time. Calculate the area under the curve (AUC) to quantify glucose tolerance. A lower AUC indicates improved glucose tolerance.

Assessment of Muscle Function and Exercise Capacity

Objective: To evaluate muscle strength and endurance in mice treated with 78c.

Materials:

-

Treadmill for mice

-

Grip strength meter

Procedure:

-

Treadmill Exhaustion Test (Endurance):

-

Acclimatize the mice to the treadmill for several days before the test.

-

On the test day, place the mice on the treadmill and begin the test at a low speed.

-

Gradually increase the speed according to a predefined protocol.

-

Record the total distance run or time to exhaustion for each mouse. Exhaustion is typically defined as the inability of the mouse to remain on the treadmill belt despite encouragement.

-

-

Grip Strength Test (Strength):

-

Allow the mouse to grasp a wire grid with its forelimbs.

-

Gently pull the mouse horizontally by the tail away from the grid until it releases its grip.

-

The grip strength meter records the peak force exerted by the mouse.

-

Perform multiple trials for each mouse and record the average or maximum force.

-

Assessment of Cardiac Function

Objective: To evaluate the effect of 78c on cardiac structure and function.

Materials:

-

High-frequency ultrasound system (echocardiography) with a small animal probe

-

Anesthesia (e.g., isoflurane)

-

Physiological monitoring equipment (ECG, temperature)

Procedure:

-

Animal Preparation: Anesthetize the mouse and place it on a heated platform to maintain body temperature. Monitor heart rate and respiration throughout the procedure.

-

Echocardiographic Imaging:

-

Apply ultrasound gel to the chest of the mouse.

-

Acquire two-dimensional M-mode and B-mode images from parasternal long-axis and short-axis views.

-

Use pulsed-wave Doppler to assess blood flow velocities across the mitral and aortic valves.

-

-

Data Analysis:

-

Measure left ventricular (LV) dimensions (internal diameter, wall thickness) during systole and diastole from the M-mode images.

-

Calculate parameters of systolic function, such as ejection fraction (EF) and fractional shortening (FS).

-

Assess diastolic function by analyzing the mitral inflow E/A ratio from the Doppler recordings.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways influenced by CD38 inhibition and a typical experimental workflow for evaluating a CD38 inhibitor in a metabolic disease model.

CD38-NAD+-Sirtuin Signaling Pathway

References

- 1. CD38 inhibitor 78c increases mice lifespan and healthspan in a model of chronological aging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measuring Exercise Capacity and Physical Function in Adult and Older Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Accurate Measurement of Nicotinamide Adenine Dinucleotide (NAD+) with High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Cell-Based Assay Development of CD38 Inhibitor 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

CD38 is a multifunctional ectoenzyme that plays a critical role in cellular signaling and NAD+ metabolism.[1][2][3] It acts as a primary consumer of nicotinamide adenine dinucleotide (NAD+) in mammalian cells.[4] The enzymatic activities of CD38 include NAD+ glycohydrolase activity, which hydrolyzes NAD+ to ADP-ribose (ADPR) and nicotinamide, and ADP-ribosyl cyclase activity, which produces cyclic ADP-ribose (cADPR).[1] Both cADPR and another product, nicotinic acid adenine dinucleotide phosphate (NAADP), are potent calcium-mobilizing second messengers. Due to its role in depleting cellular NAD+ pools and its overexpression in various cancers like multiple myeloma, CD38 has emerged as a significant therapeutic target.

CD38 inhibitor 1, also known as compound 78c, is a potent and specific inhibitor of CD38 with IC50 values of 7.3 nM for human CD38 and 1.9 nM for mouse CD38. Its mechanism of action involves the inhibition of CD38's enzymatic activity, leading to increased intracellular NAD+ levels. This elevation in NAD+ can, in turn, activate pro-longevity and health span-related factors such as sirtuins, AMPK, and PARPs. These application notes provide detailed protocols for developing cell-based assays to characterize the activity of CD38 Inhibitor 1.

CD38 Signaling Pathway and Inhibition

CD38 is a key regulator of cellular NAD+ levels. By degrading NAD+, it influences the activity of NAD+-dependent enzymes and cellular processes. Inhibition of CD38 by compounds like CD38 Inhibitor 1 blocks this degradation, leading to a rise in intracellular NAD+ concentrations. This restored NAD+ pool can enhance the activity of sirtuins and other enzymes involved in metabolic regulation and cellular stress responses.

References

- 1. [PDF] Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and Nicotinamide Guanine Dinucleotide (NGD) Fluorescence-based Methods. | Semantic Scholar [semanticscholar.org]

- 2. Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and Nicotinamide Guanine Dinucleotide (NGD) Fluorescence-based Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are CD38 inhibitors and how do they work? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: CD38 Inhibitor 1 (Compound 78c)

For Researchers, Scientists, and Drug Development Professionals

Introduction

CD38 inhibitor 1, also widely known as compound 78c, is a potent and specific inhibitor of the ectoenzyme CD38.[1][2] CD38 is a key regulator of cellular nicotinamide adenine dinucleotide (NAD+) levels, and its inhibition has emerged as a promising therapeutic strategy in various models of metabolic and age-related diseases.[1][3] By inhibiting CD38, compound 78c effectively increases intracellular NAD+ levels, which in turn activates NAD+-dependent enzymes such as sirtuins, playing a crucial role in cellular health and energy metabolism.[1] These application notes provide detailed information on the solubility of CD38 inhibitor 1 and comprehensive protocols for its preparation for in vitro and in vivo experiments.

Physicochemical Properties

| Property | Value | Reference |

| Synonyms | Compound 78c, CD38-IN-78c | |

| Molecular Formula | C₂₂H₂₇N₃O₃S | |

| Molecular Weight | 413.53 g/mol | |

| Appearance | Light yellow to brown solid powder | |

| IC₅₀ (human CD38) | 7.3 nM | |

| IC₅₀ (mouse CD38) | 1.9 nM |

Solubility Data

The solubility of CD38 inhibitor 1 is a critical factor for its effective use in experimental settings. The following tables summarize its solubility in various solvents for in vitro and in vivo applications. It is recommended to use freshly opened, anhydrous solvents for the best results. If precipitation occurs, gentle warming and sonication can be used to aid dissolution.

In Vitro Solubility

| Solvent | Concentration | Remarks | Reference |

| DMSO | ≥ 25 mg/mL (~60.46 mM) | Requires sonication, warming, and heating to 60°C. Use newly opened DMSO as it is hygroscopic. |

In Vivo Formulations

| Solvent System | Concentration | Solution Type | Reference |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (~6.05 mM) | Clear solution | |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (~6.05 mM) | Clear solution | |

| Corn Oil | 10 mg/mL (~24.18 mM) | Suspended solution; requires sonication | |

| 50% PEG300, 50% Saline | 10 mg/mL (~24.18 mM) | Suspended solution; requires sonication |

Experimental Protocols

Preparation of Stock Solutions for In Vitro Experiments

A concentrated stock solution in DMSO is typically prepared for in vitro studies and then diluted to the final working concentration in cell culture media.

Materials:

-

CD38 inhibitor 1 (solid powder)

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Water bath or heat block

-

Sonicator

Protocol:

-

Weigh the desired amount of CD38 inhibitor 1 powder in a sterile microcentrifuge tube.

-

Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 25 mg/mL).

-

Vortex the tube thoroughly to mix the contents.

-

To aid dissolution, warm the solution to 60°C and sonicate until the solution is clear.

-

Once completely dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to 1 year or at -80°C for up to 2 years.

Preparation of Working Solutions for In Vivo Experiments

The choice of vehicle for in vivo administration depends on the route of administration and the desired concentration. Below are protocols for two commonly used formulations.

Protocol 1: Clear Solution for Oral or Intraperitoneal Administration

This protocol yields a clear solution with a concentration of ≥ 2.5 mg/mL.

Materials:

-

CD38 inhibitor 1 stock solution in DMSO (e.g., 25 mg/mL)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl in sterile water)

-

Sterile tubes

-

Vortex mixer

Procedure (for 1 mL of working solution):

-

To 400 µL of PEG300, add 100 µL of the 25 mg/mL CD38 inhibitor 1 stock solution in DMSO.

-

Vortex until the solution is homogeneous.

-

Add 50 µL of Tween-80 to the mixture.

-

Vortex again until the solution is clear and uniform.

-

Add 450 µL of saline to bring the final volume to 1 mL.

-

Vortex thoroughly one last time before administration.

Protocol 2: Suspension in Corn Oil for Oral Administration

This protocol is suitable for achieving a higher concentration of the inhibitor (10 mg/mL).

Materials:

-

CD38 inhibitor 1 (solid powder)

-

Corn oil

-

Sterile tubes

-

Sonicator

Procedure:

-

Weigh the desired amount of CD38 inhibitor 1 powder into a sterile tube.

-

Add the appropriate volume of corn oil to achieve a concentration of 10 mg/mL.

-

Vortex the mixture vigorously.

-

Sonicate the suspension to ensure a uniform distribution of the compound before each administration.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by CD38 inhibitor 1 and a typical workflow for preparing the inhibitor for cell-based assays.

Caption: CD38 Inhibition Pathway.

Caption: In Vitro Preparation Workflow.

Conclusion

CD38 inhibitor 1 (compound 78c) is a valuable tool for studying the role of the CD38/NAD+ axis in health and disease. Proper handling and preparation of this compound are essential for obtaining reliable and reproducible experimental results. The protocols and data presented in these application notes are intended to serve as a comprehensive guide for researchers. It is always recommended to consult the specific product datasheet for the most up-to-date information and to perform small-scale solubility tests before preparing large quantities of solutions.

References

Application Notes and Protocols: Measuring NAD+ Levels Following Treatment with CD38 Inhibitor 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a substrate for various signaling proteins, including sirtuins and poly(ADP-ribose) polymerases (PARPs).[1] The age-related decline in NAD+ levels has been linked to a range of metabolic and age-related diseases.[2][3] CD38 is a key enzyme that consumes NAD+, acting as a major regulator of its cellular levels.[4][5] Inhibition of CD38 has emerged as a promising therapeutic strategy to counteract the age-associated decline in NAD+ and ameliorate related dysfunctions.

"CD38 inhibitor 1," also known as compound 78c or CD38-IN-78c, is a potent and specific inhibitor of CD38. By blocking the NADase activity of CD38, this inhibitor effectively increases intracellular NAD+ levels, which in turn can activate downstream pathways promoting cellular health and longevity, such as those mediated by sirtuins.

These application notes provide detailed protocols for treating biological samples with CD38 inhibitor 1 and subsequently measuring the changes in NAD+ levels. The provided methodologies are essential for researchers investigating the efficacy of CD38 inhibition as a therapeutic approach.

Product Information: CD38 Inhibitor 1 (Compound 78c)

| Property | Value | Reference |

| Synonyms | CD38 inhibitor 1, compound 78c, CD38-IN-78c | |

| IC50 (human CD38) | 7.3 nM | |

| IC50 (mouse CD38) | 1.9 nM | |

| IC50 (CD38 inhibitor I) | 17.7 nM | |

| Selectivity | Selective over PARP1, SIRT1, and Nampt at 100 nM | |

| Effect | Increases NAD+ levels in cells and tissues |

Signaling Pathway of CD38 and NAD+

The following diagram illustrates the central role of CD38 in NAD+ metabolism and the mechanism of action for CD38 inhibitor 1.

Caption: CD38 degrades NAD+, which is counteracted by CD38 Inhibitor 1.

Experimental Protocols

Protocol 1: In Vitro Treatment of Cultured Cells

This protocol describes the treatment of cultured cells with CD38 inhibitor 1 to assess its effect on intracellular NAD+ levels.

Materials:

-

CD38 inhibitor 1 (compound 78c)

-

Cultured cells (e.g., A549, mouse embryonic fibroblasts (MEFs))

-

Appropriate cell culture medium and supplements

-

Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

-

Phosphate-buffered saline (PBS)

-

Reagents for NAD+ extraction (see Protocol 3)

-

Reagents for NAD+ quantification (see Protocol 4 or 5)

Procedure:

-

Cell Seeding: Plate cells at a desired density in multi-well plates and allow them to adhere and grow overnight.

-

Inhibitor Preparation: Prepare a stock solution of CD38 inhibitor 1 in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.5 µM). A vehicle control (medium with the same concentration of DMSO) should be prepared in parallel.

-

Treatment: Remove the existing medium from the cells and replace it with the medium containing CD38 inhibitor 1 or the vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 16-24 hours).

-

Cell Harvesting and NAD+ Extraction: After incubation, wash the cells with cold PBS and proceed immediately with NAD+ extraction as described in Protocol 3.

Protocol 2: In Vivo Treatment of Animal Models

This protocol outlines the administration of CD38 inhibitor 1 to mice to evaluate its impact on tissue NAD+ levels.

Materials:

-

CD38 inhibitor 1 (compound 78c)

-

Vehicle for oral administration (e.g., appropriate formulation)

-

Mice (e.g., C57BL/6J)

-

Gavage needles

-

Surgical tools for tissue collection

-

Liquid nitrogen

-

Reagents for NAD+ extraction from tissues (see Protocol 3)

-

Reagents for NAD+ quantification (see Protocol 4 or 5)

Procedure:

-

Animal Acclimatization: Acclimate the animals to the housing conditions for at least one week before the experiment.

-

Inhibitor Administration: Administer CD38 inhibitor 1 orally at a specified dose (e.g., 30 mg/kg). A control group should receive the vehicle alone.

-

Time Course: Collect tissues at different time points after administration (e.g., 2 and 6 hours) to assess the pharmacodynamics of the inhibitor.

-

Tissue Collection: At the designated time points, euthanize the mice and rapidly dissect the tissues of interest (e.g., liver, muscle).

-

Snap-Freezing: Immediately snap-freeze the tissues in liquid nitrogen to halt metabolic activity and preserve NAD+ levels. Store the samples at -80°C until extraction.

-

NAD+ Extraction: Proceed with NAD+ extraction from the frozen tissues as described in Protocol 3.

Protocol 3: NAD+ Extraction

This protocol provides methods for extracting NAD+ from either cultured cells or tissues.

Materials:

-

For Cultured Cells:

-

Acidic extraction buffer (e.g., 0.5 M perchloric acid)

-

Alkaline neutralization buffer (e.g., 3 M potassium hydroxide, 1.5 M potassium phosphate)

-

-

For Tissues:

-

Homogenizer

-

Acidic extraction buffer

-

Alkaline neutralization buffer

-

Procedure for Cultured Cells:

-

Add cold acidic extraction buffer to the cell pellet.

-

Vortex vigorously and incubate on ice for 10-15 minutes.

-

Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and neutralize with the alkaline buffer.

-

Centrifuge again to pellet the precipitate.

-

The resulting supernatant contains the NAD+ and is ready for quantification.

Procedure for Tissues:

-

Weigh the frozen tissue.

-

Homogenize the tissue in cold acidic extraction buffer.

-

Follow steps 3-6 from the cultured cell extraction procedure.

Protocol 4: Quantification of NAD+ by HPLC

High-Performance Liquid Chromatography (HPLC) is a highly accurate and reliable method for quantifying NAD+ levels.

Materials and Equipment:

-

HPLC system with a UV detector

-

Reverse-phase C18 column

-

Mobile phase (e.g., phosphate buffer with methanol)

-

NAD+ standard solution of known concentration

-

Prepared sample extracts

Procedure:

-

Standard Curve: Prepare a series of NAD+ standard solutions of known concentrations and inject them into the HPLC system to generate a standard curve.

-

Sample Analysis: Inject the prepared sample extracts into the HPLC system.

-

Detection: Monitor the absorbance at 261 nm. The NAD+ peak typically elutes as a sharp peak.

-

Quantification: Determine the concentration of NAD+ in the samples by comparing the peak area to the standard curve. Normalize the results to protein concentration or tissue weight.

Protocol 5: Quantification of NAD+ by Enzymatic Cycling Assay

This colorimetric assay is a sensitive method for measuring NAD+ levels.

Materials:

-

NAD+ cycling buffer (containing alcohol dehydrogenase, diaphorase, and a colorimetric substrate like MTT)

-

NAD+ standard solution

-

96-well plate

-

Plate reader

Procedure:

-

Standard Curve: Prepare a serial dilution of the NAD+ standard in a 96-well plate.

-

Sample Preparation: Add the prepared sample extracts to separate wells.

-

Reaction Initiation: Add the NAD+ cycling buffer to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).

-

Measurement: Measure the absorbance at the appropriate wavelength for the chosen substrate (e.g., 570 nm for MTT).

-

Calculation: Calculate the NAD+ concentration in the samples based on the standard curve.

Experimental Workflow

The following diagram outlines the general workflow for measuring NAD+ levels after treatment with CD38 inhibitor 1.

Caption: Workflow for measuring NAD+ after CD38 inhibitor treatment.

Data Presentation

The following tables summarize expected quantitative data based on published literature.

Table 1: In Vitro Efficacy of CD38 Inhibitor 1

| Cell Line | Treatment Concentration | Duration | Fold Increase in NAD+ (approx.) | Reference |

| A549 | 0.5 µM | 16 hours | Significant increase | |

| MEFs | 200 nM | Not specified | Increase observed |

Table 2: In Vivo Efficacy of CD38 Inhibitor 1 in Mice

| Tissue | Dose | Time Point | Fold Increase in NAD+ (approx.) | Reference |

| Liver | 30 mg/kg | 2 hours | Significant increase | |

| Liver | 30 mg/kg | 6 hours | Significant increase | |

| Muscle | 30 mg/kg | 2 hours | Significant increase | |

| Muscle | 30 mg/kg | 6 hours | Significant increase |

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for researchers studying the effects of CD38 inhibitor 1 on NAD+ metabolism. Accurate measurement of NAD+ levels is crucial for evaluating the therapeutic potential of CD38 inhibitors in various disease models. By following these detailed methodologies, researchers can obtain reliable and reproducible data to advance our understanding of the role of the CD38-NAD+ axis in health and disease.

References

- 1. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 3. CD38 dictates age-related NAD decline and mitochondrial dysfunction through a SIRT3-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CD38 as a Regulator of Cellular NAD: A Novel Potential Pharmacological Target for Metabolic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

Application Notes and Protocols: Administration of CD38 Inhibitor 1 (78c) in Diet-Induced Obesity Models

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of CD38 Inhibitor 1, also known as compound 78c, in preclinical models of diet-induced obesity (DIO). The protocols and data presented are based on established findings and are intended to facilitate the design and execution of experiments investigating the therapeutic potential of CD38 inhibition in metabolic diseases.

Introduction

CD38 is a multifunctional enzyme that acts as the primary NADase in mammalian tissues, playing a crucial role in regulating cellular NAD+ levels.[1][2] In the context of obesity, elevated CD38 expression in adipose and other metabolic tissues contributes to a decline in NAD+, impairing the activity of NAD+-dependent enzymes such as sirtuins (e.g., SIRT1).[3][4][5] This impairment is linked to decreased energy expenditure, increased adipogenesis, and the overall pathogenesis of diet-induced obesity.

CD38 Inhibitor 1 (78c) is a potent and specific inhibitor of CD38, with IC50 values of 7.3 nM for human CD38 and 1.9 nM for mouse CD38. By blocking CD38 activity, this inhibitor effectively raises intracellular NAD+ levels, thereby activating downstream signaling pathways that protect against metabolic dysfunction. Preclinical studies have demonstrated that both genetic ablation of CD38 and pharmacological inhibition with compounds like 78c can ameliorate diet-induced obesity, improve glucose homeostasis, and enhance exercise capacity.

Key Signaling Pathway

The primary mechanism by which CD38 inhibition combats diet-induced obesity is through the modulation of the NAD+/SIRT1/PGC-1α signaling axis. Inhibition of CD38 leads to an increase in cellular NAD+ levels. This, in turn, activates SIRT1, a NAD+-dependent deacetylase, which then deacetylates and activates PGC-1α, a master regulator of mitochondrial biogenesis and energy expenditure. This cascade ultimately leads to increased energy metabolism and a reduction in adiposity.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the effects of CD38 inhibition or deficiency in models of diet-induced obesity.

Table 1: Effects of CD38 Deficiency on Body Weight and Composition in Mice on a High-Fat Diet

| Parameter | Wild-Type (WT) | CD38 Knockout (KO) | % Change (WT vs KO) | Reference |

| Body Weight (g) | Increased | Significantly Lower | - | |

| Fat Mass (g) | Increased | Significantly Lower | - |

Table 2: Effects of CD38 Inhibitor 1 (78c) on NAD+ Levels in Tissues of DIO Mice

| Tissue | Treatment Group | NAD+ Level Change | Reference |

| Liver | 30 mg/kg, 2 hours post-dose | Significantly Increased | |

| Liver | 30 mg/kg, 6 hours post-dose | Significantly Increased | |

| Muscle | 30 mg/kg, 2 hours post-dose | Significantly Increased | |

| Muscle | 30 mg/kg, 6 hours post-dose | Significantly Increased |

Table 3: Effects of CD38 Deficiency on Gene Expression in Adipose Tissue of HFD-fed Mice

| Gene | Expression Change in CD38 KO vs WT | Function | Reference |

| PPARγ | Significantly Decreased | Adipogenesis Regulator | |

| C/EBPα | Significantly Decreased | Adipogenesis Regulator | |

| AP2 | Significantly Decreased | Adipogenesis Marker | |

| SREBP1 | Significantly Decreased | Lipogenesis Regulator | |

| FASN | Significantly Decreased | Lipogenesis Enzyme | |

| Sirt1 | Robustly Activated | NAD+-dependent Deacetylase |

Experimental Protocols

Protocol 1: In Vivo Administration of CD38 Inhibitor 1 (78c) in a Diet-Induced Obesity Mouse Model

This protocol outlines the procedure for inducing obesity in mice and subsequently treating them with CD38 Inhibitor 1.

Materials:

-

C57BL/6J mice

-

High-fat diet (HFD; e.g., 60% kcal from fat)

-

Standard chow diet

-

CD38 Inhibitor 1 (78c)

-

Vehicle solution (see preparation below)

-

Oral gavage needles

-

Standard animal housing and monitoring equipment

Procedure:

-

Animal Acclimatization: Upon arrival, house male C57BL/6J mice (e.g., 8 weeks old) under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to water and a standard chow diet for one week.

-

Diet-Induced Obesity Induction: Switch the diet of the experimental cohort to a high-fat diet for a period of 8-12 weeks to induce obesity and metabolic dysfunction. A control group maintained on the standard chow diet can be included for comparison.

-

Group Randomization: After the diet induction period, randomly assign the obese mice to treatment groups (e.g., Vehicle control, CD38 Inhibitor 1).

-

Preparation of Dosing Solution:

-

A formulation for oral administration of CD38 Inhibitor 1 (30 mg/kg) can be prepared as a suspension.

-

For a 2.5 mg/mL solution:

-

Dissolve the required amount of CD38 Inhibitor 1 in DMSO to create a stock solution (e.g., 25 mg/mL).

-

Add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 and mix until uniform.

-

Add 450 µL of saline to bring the final volume to 1 mL.

-

-

The vehicle control should consist of the same formulation without the active compound.

-

-

Administration: Administer the prepared solution or vehicle to the mice daily via oral gavage at the desired dose (e.g., 30 mg/kg).

-

Monitoring: Throughout the treatment period, monitor body weight and food intake weekly.

-

-

Glucose and insulin tolerance tests.

-

Body composition analysis (e.g., qNMR).

-

Collection of blood and tissues (liver, muscle, adipose tissue) for biochemical (e.g., NAD+ levels) and molecular (e.g., gene expression) analyses.

-

Protocol 2: Measurement of NAD+ Levels in Tissue Samples

Materials:

-

Collected tissue samples, snap-frozen in liquid nitrogen and stored at -80°C.

-

NAD+/NADH assay kit (commercially available).

-

Homogenizer.

-

Microplate reader.

Procedure:

-

Sample Preparation: Homogenize frozen tissue samples in the extraction buffer provided with the NAD+/NADH assay kit according to the manufacturer's instructions.

-

NAD+ Measurement: Follow the specific protocol of the chosen commercial assay kit to measure NAD+ concentrations in the tissue homogenates. This typically involves enzymatic reactions that lead to a colorimetric or fluorometric output proportional to the amount of NAD+.

-

Data Analysis: Normalize the measured NAD+ levels to the protein concentration of the tissue homogenate.

Protocol 3: Gene Expression Analysis by RT-qPCR

Materials:

-

Collected tissue samples, stored in an RNA stabilization solution or snap-frozen.

-

RNA extraction kit.

-

cDNA synthesis kit.

-

qPCR master mix.

-

Primers for target genes (e.g., Sirt1, Pparg, Cebpa) and a housekeeping gene (e.g., Gapdh, Actb).

-

Real-time PCR system.

Procedure:

-

RNA Extraction: Isolate total RNA from tissue samples using a commercial RNA extraction kit.

-

cDNA Synthesis: Reverse transcribe the extracted RNA into cDNA using a cDNA synthesis kit.

-

qPCR: Perform quantitative real-time PCR using the synthesized cDNA, specific primers for the genes of interest, and a qPCR master mix.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression levels of the target genes, normalized to the expression of a housekeeping gene.

Conclusion

The administration of CD38 Inhibitor 1 (78c) represents a promising therapeutic strategy for combating diet-induced obesity. The protocols and data provided herein offer a solid foundation for researchers to further explore the efficacy and mechanisms of CD38 inhibition in preclinical models of metabolic disease. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to the development of novel therapeutics for obesity and related disorders.

References

- 1. The Pharmacology of CD38/NADase: An emerging target for cancer and aging diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. CD38 deficiency suppresses adipogenesis and lipogenesis in adipose tissues through activating Sirt1/PPARγ signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. CD38 as a Regulator of Cellular NAD: A Novel Potential Pharmacological Target for Metabolic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing Mitochondrial Function Using a CD38 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and signaling. Its decline is a hallmark of aging and is associated with mitochondrial dysfunction.[1][2][3] CD38, a primary NAD+ glycohydrolase, is a key regulator of cellular NAD+ levels.[4][5] Increased expression and activity of CD38 with age contribute to the decline in NAD+ and subsequent impairment of mitochondrial function, in part through the regulation of sirtuin 3 (SIRT3) activity.

CD38 inhibitors are a promising class of molecules for restoring NAD+ levels and ameliorating age-related metabolic and mitochondrial dysfunction. "CD38 inhibitor 1," also known as compound 78c, is a potent and specific inhibitor of CD38 that has been shown to increase NAD+ levels, activate sirtuins, and improve mitochondrial function in various models. These application notes provide detailed protocols for assessing the impact of CD38 inhibitor 1 on key aspects of mitochondrial function.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by CD38 inhibition and a general workflow for assessing the inhibitor's effects on mitochondrial function.

Caption: CD38 inhibition restores mitochondrial function.

Caption: Experimental workflow for mitochondrial assessment.

Quantitative Data

The following tables summarize key quantitative data for CD38 inhibitor 1 (compound 78c).

| Parameter | Value | Species | Reference |

| IC50 | 7.3 nM | Human CD38 | |

| IC50 | 1.9 nM | Mouse CD38 |

| Experimental Condition | Observation | Model System | Reference |

| 30 mg/kg oral administration | Significantly elevated NAD+ levels in liver and muscle at 2 and 6 hours | Mice | |

| 10 µM treatment for 24 hours | Reduced CD38 protein levels and inflammatory cytokines, enhanced NAD+ levels, and attenuated oxidative stress | Old murine bone marrow-derived macrophages | |

| 0.5 µM treatment for 16 hours | Reversible inhibition of CD38 | A549 cells |

Experimental Protocols

Measurement of Mitochondrial Respiration

This protocol is adapted for assessing changes in cellular oxygen consumption rates (OCR) using high-resolution respirometry (e.g., Seahorse XF Analyzer or Oroboros O2k).

Materials:

-

CD38 inhibitor 1 (compound 78c)

-

Appropriate cell line (e.g., 293T, A549, or primary cells)

-

Cell culture medium

-

Seahorse XF Base Medium (or similar) supplemented with glucose, pyruvate, and glutamine

-

Seahorse XF Calibrant

-

Oligomycin, FCCP, Rotenone/Antimycin A

-

Seahorse XF Cell Culture Microplates

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.

-

Inhibitor Treatment: Treat the cells with various concentrations of CD38 inhibitor 1 (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 16-24 hours).

-

Assay Medium: One hour before the assay, remove the culture medium and wash the cells with pre-warmed assay medium. Add fresh assay medium to each well.

-

Instrument Calibration: Calibrate the Seahorse XF Analyzer with the Seahorse XF Calibrant.

-

Mitochondrial Stress Test: Load the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

-

Data Acquisition: Place the cell culture plate in the Seahorse XF Analyzer and initiate the mitochondrial stress test protocol.

-

Data Analysis: Normalize OCR data to cell number or protein concentration. Compare the different respiratory parameters between control and inhibitor-treated groups.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol describes the use of a fluorescent dye, such as Safranin-O, to measure changes in mitochondrial membrane potential.

Materials:

-

CD38 inhibitor 1 (compound 78c)

-

Cells or isolated mitochondria

-

Safranin-O

-

Respiration buffer (e.g., 125 mM KCl, 2 mM K2HPO4, 1 mM MgCl2, 20 mM HEPES, pH 7.0)

-

Substrates (e.g., pyruvate, malate)

-

ADP

-

Oligomycin

-

FCCP

-

Fluorescence spectrophotometer or plate reader

Procedure:

-

Preparation: Prepare isolated mitochondria or permeabilized cells.

-

Inhibitor Treatment: If using intact cells, pre-treat with CD38 inhibitor 1 as described in the previous protocol. For isolated mitochondria, the inhibitor can be added directly to the respiration buffer.

-

Assay Setup: In a cuvette or microplate well, add respiration buffer, substrates, and Safranin-O.

-

Fluorescence Measurement: Measure the baseline fluorescence of Safranin-O (Excitation: 495 nm, Emission: 586 nm).

-

Mitochondria Addition: Add the isolated mitochondria or permeabilized cells to the cuvette. The fluorescence will decrease as the dye is taken up by the energized mitochondria.

-

State 3 and State 4 Respiration: Add ADP to induce State 3 respiration, followed by oligomycin to induce State 4 respiration.

-

Depolarization: Add FCCP to uncouple the mitochondria and cause complete depolarization, leading to the release of Safranin-O and an increase in fluorescence.

-

Data Analysis: Compare the changes in fluorescence between control and inhibitor-treated samples to determine the effect on mitochondrial membrane potential.

Quantification of Reactive Oxygen Species (ROS)

This protocol outlines the use of a fluorescent probe, such as CellROX™ Green, to measure cellular ROS levels.

Materials:

-

CD38 inhibitor 1 (compound 78c)

-

Cell line of interest

-

CellROX™ Green Reagent

-

Hoechst 33342 (for nuclear staining and cell counting)

-

Phosphate-buffered saline (PBS)

-

Positive control (e.g., H2O2)

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Culture and Treatment: Seed cells in a multi-well plate and treat with CD38 inhibitor 1 and controls as previously described.

-

Staining: Remove the culture medium and wash the cells with PBS. Add CellROX™ Green (final concentration ~5 µM) and Hoechst 33342 to the cells and incubate for 30 minutes at 37°C, protected from light.

-

Washing: Wash the cells three times with PBS.

-

Image Acquisition/Fluorescence Measurement: Acquire images using a fluorescence microscope or measure the fluorescence intensity using a plate reader (CellROX™ Green: Ex/Em ~485/520 nm; Hoechst 33342: Ex/Em ~350/461 nm).

-

Data Analysis: Quantify the mean fluorescence intensity of CellROX™ Green and normalize it to the cell number (determined by Hoechst staining). Compare the ROS levels between the different treatment groups.

Determination of NAD+/NADH Levels

This protocol describes a colorimetric or fluorometric cycling assay to measure the ratio of NAD+ to NADH.

Materials:

-

CD38 inhibitor 1 (compound 78c)

-

Cells or tissue homogenates

-

NAD+/NADH Assay Kit (commercially available)

-

Extraction buffers (provided in the kit)

-

Microplate reader

Procedure:

-

Sample Preparation: Culture and treat cells with CD38 inhibitor 1. For tissues, homogenize in the appropriate extraction buffer.

-

NAD+/NADH Extraction: Lyse the cells or tissue homogenates using the NAD+ and NADH extraction buffers provided in the kit. This step selectively extracts either the oxidized or reduced form.

-

Heating Step: Heat the NADH extracts to degrade any remaining NAD+.

-

Assay Reaction: Add the cycling enzyme mix and developer to the extracts in a 96-well plate. The cycling reaction will generate a product that can be measured colorimetrically or fluorometrically.

-

Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the concentrations of NAD+ and NADH based on a standard curve. Determine the NAD+/NADH ratio for each sample and compare the results between control and treated groups.

By following these protocols, researchers can effectively assess the impact of CD38 inhibitor 1 on mitochondrial function and NAD+ metabolism, providing valuable insights into its therapeutic potential for age-related and metabolic diseases.

References

- 1. www2.sbbq.org.br [www2.sbbq.org.br]

- 2. CD38 dictates age-related NAD decline and mitochondrial dysfunction through a SIRT3-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CD38 Dictates Age-Related NAD Decl ... | Article | H1 Connect [archive.connect.h1.co]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of a First-in-Class CD38 Inhibitor for the Treatment of Mitochondrial Myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: CD38 Inhibitor 1 (78c) for NAD+ Replenishment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide adenine dinucleotide (NAD+) is an essential coenzyme central to cellular metabolism, energy production, and DNA repair.[1] A decline in NAD+ levels is a hallmark of aging and is associated with a range of age-related metabolic and physiological dysfunctions.[2][3] The primary enzyme responsible for NAD+ degradation in mammals with age is CD38, a transmembrane glycoprotein with robust NAD+ glycohydrolase (NADase) activity.[2][4] By catabolizing NAD+, elevated CD38 expression contributes significantly to age-related NAD+ decline.

CD38 inhibitor 1, also known as compound 78c, is a potent and specific small molecule inhibitor of the CD38 enzyme. It serves as a powerful research tool and a potential therapeutic agent to reverse age-related NAD+ decline by preventing its degradation. By increasing NAD+ bioavailability, 78c activates downstream pathways mediated by sirtuins, AMPK, and PARPs, which are crucial for maintaining cellular health, stress resistance, and metabolic homeostasis. These notes provide detailed protocols for utilizing CD38 inhibitor 1 (78c) to study and induce NAD+ replenishment in tissues.

Mechanism of Action

CD38 inhibitor 1 (78c) specifically binds to the CD38 enzyme, inhibiting its NADase activity. CD38 hydrolyzes NAD+ into nicotinamide (NAM) and ADP-ribose (ADPR), and to a lesser extent, converts it to the calcium-signaling molecule cyclic-ADP-ribose (cADPR). By blocking this primary route of NAD+ consumption, 78c effectively increases intracellular and tissue NAD+ concentrations. This restored NAD+ pool enhances the activity of NAD+-dependent enzymes that promote health and longevity, thereby ameliorating age-related metabolic dysfunction.

Caption: Mechanism of CD38 inhibitor 1 (78c) in preventing NAD+ degradation.

Quantitative Data Summary

CD38 inhibitor 1 (78c) has been characterized both in vitro for its potency and in vivo for its efficacy in raising tissue NAD+ levels.

| Parameter | Species/Model | Value/Result | Reference |

| IC50 | Human CD38 (hCD38) | 7.3 nM | |

| IC50 | Mouse CD38 (mCD38) | 1.9 nM | |

| In Vivo Efficacy | Diet-Induced Obese (DIO) Mice | Significantly elevated NAD+ in liver and muscle at 2 and 6 hours post-dose (30 mg/kg, oral) | |

| In Vivo Efficacy | Naturally Aged Mice | Increased NAD+ levels in liver, spleen, heart, and intestines |

Experimental Protocols

This protocol allows for the validation of the inhibitory effect of 78c on CD38 enzymatic activity using a fluorescence-based assay.

Materials:

-

Recombinant human or mouse CD38 enzyme

-

CD38 inhibitor 1 (78c)

-

1,N6-Ethenonicotinamide adenine dinucleotide (ε-NAD) as substrate

-

Sucrose buffer (250 mM sucrose, 40 mM Tris, pH 7.4)

-

96-well black plates

-

Fluorescence plate reader (Excitation: 300 nm, Emission: 410 nm)

Procedure:

-

Prepare Reagents:

-

Dissolve CD38 inhibitor 1 (78c) in DMSO to create a stock solution (e.g., 10 mM). Serially dilute in sucrose buffer to desired test concentrations.

-

Prepare the enzyme mix containing recombinant CD38 in sucrose buffer (e.g., 10 ng/µl).

-

Prepare the substrate solution of ε-NAD in sucrose buffer.

-

-

Assay Setup:

-

In a 96-well black plate, add 50 µl of sucrose buffer to blank wells.

-

To test wells, add 50 µl of the diluted CD38 inhibitor 1 (78c) or vehicle control (sucrose buffer with equivalent DMSO concentration). A known inhibitor can be used as a positive control.

-

Add 50 µl of the enzyme mix to all wells except the blanks.

-

Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction:

-

Add 100 µl of the ε-NAD substrate solution to all wells to start the reaction.

-

-

Measure Fluorescence:

-

Immediately begin reading the fluorescence intensity every 1-2 minutes for 30-60 minutes using a plate reader set to kinetic mode.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence curve) for each well.

-

Normalize the activity in the inhibitor-treated wells to the vehicle control.

-

Plot the percent inhibition against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

-

Caption: Workflow for measuring in vitro CD38 hydrolase activity and its inhibition.

This protocol describes the preparation and oral administration of 78c to mice to study its effects on tissue NAD+ levels.

Materials:

-

CD38 inhibitor 1 (78c)

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween80

-

Sterile Saline or ddH2O

-

Oral gavage needles

-

Mice (e.g., C57BL/6)

Procedure:

-

Formulation Preparation (Example for 2.5 mg/mL):

-

Prepare a stock solution of 78c in DMSO (e.g., 25 mg/mL).

-

For a 1 mL final working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix until clear.

-

Add 50 µL of Tween-80 to the mixture and mix thoroughly.

-

Add 450 µL of sterile saline to bring the final volume to 1 mL.

-

Note: This formulation should be prepared fresh daily. If precipitation occurs, gentle heating or sonication can aid dissolution.

-

-

Dosing:

-

The typical oral dose used in studies is 30 mg/kg.

-

Calculate the required volume for each mouse based on its body weight. For a 25g mouse and a 2.5 mg/mL formulation, the volume would be 300 µL.

-

-

Administration:

-

Administer the calculated volume to each mouse via oral gavage.

-

House the animals according to standard laboratory procedures.

-

-

Tissue Collection:

-

At desired time points after administration (e.g., 2, 6, or 24 hours), euthanize the mice.

-

Rapidly dissect tissues of interest (e.g., liver, muscle, spleen), flash-freeze them in liquid nitrogen, and store them at -80°C until NAD+ analysis.

-

This protocol provides a method for measuring NAD+ levels from tissue samples.

Materials:

-

Frozen tissue samples

-

Trichloroacetic Acid (TCA), 10%

-

Sodium Hydroxide (NaOH), 10 N

-

Potassium Phosphate Buffer (pH 7.5)

-

Reagents for cycling mix: Alcohol dehydrogenase, Diaphorase, Resazurin, Ethanol

-

NAD+ standard

-

96-well black plates

-

Fluorescence plate reader (Excitation: 544 nm, Emission: 590 nm)

Procedure:

-

NAD+ Extraction:

-

Weigh approximately 20-30 mg of frozen tissue.

-

Homogenize the tissue in 10 volumes of ice-cold 10% TCA (e.g., 200 µL for 20 mg tissue).

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant, which contains the NAD+. The pellet can be saved for protein quantification.

-

-

Sample Preparation:

-

Neutralize the acidic supernatant by adding an appropriate volume of 10 N NaOH.

-

Dilute the neutralized samples in potassium phosphate buffer. The dilution factor will vary by tissue type and may need optimization (e.g., 1:500 to 1:1000 for liver).

-

-

Standard Curve Preparation:

-

Prepare a 1 µM NAD+ stock solution.

-

Perform serial dilutions in phosphate buffer to create a standard curve (e.g., 0, 10, 25, 50, 75, 100 nM).

-

-

Assay Plate Setup:

-

Add 50 µL of each standard and diluted sample to wells of a 96-well black plate.

-

Prepare the cycling reaction mix containing all required enzymes and substrates.

-

Add 100 µL of the cycling mix to each well to start the reaction.

-

-

Measurement and Analysis:

-

Incubate the plate at room temperature, protected from light.

-

Read fluorescence at multiple time points or after a fixed incubation period (e.g., 30-60 minutes).

-

Determine the NAD+ concentration in your samples by interpolating from the standard curve.

-

Normalize the NAD+ amount to the initial tissue weight or to the protein content of the pellet (measured via a BCA or Bradford assay). The final result is often expressed as nmol/mg protein or pmol/mg tissue.

-

Caption: Workflow for in vivo administration of 78c and tissue NAD+ measurement.

References

- 1. researchgate.net [researchgate.net]

- 2. A potent and specific CD38 inhibitor ameliorates age-related metabolic dysfunction by reversing tissue NAD+ decline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. longevitybox.co.uk [longevitybox.co.uk]

- 4. The Pharmacology of CD38/NADase: An emerging target for cancer and aging diseases - PMC [pmc.ncbi.nlm.nih.gov]

Application of CD38 Inhibitor 1 in Immunological Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cluster of Differentiation 38 (CD38) is a multifunctional transmembrane glycoprotein widely expressed on the surface of various immune cells, including T cells, B cells, natural killer (NK) cells, and macrophages.[1][2] It functions as both a receptor and an ectoenzyme, playing a crucial role in cell activation, proliferation, migration, and immune modulation.[3][4] As an enzyme, CD38 is the primary consumer of nicotinamide adenine dinucleotide (NAD+) in mammalian cells, converting it to second messengers like cyclic ADP-ribose (cADPR) and ADP-ribose (ADPR).[5] These molecules are vital for calcium signaling, which is integral to numerous cellular processes. The enzymatic activity of CD38 also contributes to the generation of immunosuppressive adenosine in the tumor microenvironment.

Given its significant role in immune regulation and its high expression on malignant plasma cells in multiple myeloma, CD38 has emerged as a key therapeutic target. "CD38 inhibitor 1," also known as compound 78c, is a potent and specific small molecule inhibitor of CD38's enzymatic activity. Its application in immunological studies is crucial for understanding the intricate roles of CD38 and for developing novel therapeutic strategies for cancers, autoimmune diseases, and age-related metabolic dysfunction.

Mechanism of Action